2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid
Description
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid is an organic compound characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropane carboxylic acid moiety
Properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O3/c13-12(14,15)6-18-10-4-2-1-3-7(10)8-5-9(8)11(16)17/h1-4,8-9H,5-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOIQGMXULXTREN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CC=CC=C2OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,2,2-trifluoroethanol and phenylboronic acid.
Formation of Intermediate: The trifluoroethoxy group is introduced to the phenyl ring through a nucleophilic substitution reaction, forming 2-(2,2,2-trifluoroethoxy)phenylboronic acid.
Cyclopropanation: The intermediate undergoes a cyclopropanation reaction to form the cyclopropane ring, resulting in the formation of this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes. The cyclopropane ring can introduce strain into the molecule, making it more reactive towards certain biological targets .
Comparison with Similar Compounds
2-[2-(2,2,2-Trifluoroethoxy)phenyl]cyclopropane-1-carboxylic acid can be compared with similar compounds such as:
2-(2,2,2-Trifluoroethoxy)phenylboronic acid: This compound lacks the cyclopropane ring and has different reactivity and applications.
3-(2,2,2-Trifluoroethoxy)phenylboronic acid: Similar to the above compound but with the trifluoroethoxy group in a different position on the phenyl ring.
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid:
The uniqueness of this compound lies in its combination of the trifluoroethoxy group and the cyclopropane ring, which imparts distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
